Home > Products > Screening Compounds P135947 > Hexanamide, 2,6-diamino-4-fluoro-
Hexanamide, 2,6-diamino-4-fluoro- -

Hexanamide, 2,6-diamino-4-fluoro-

Catalog Number: EVT-13546071
CAS Number:
Molecular Formula: C6H14FN3O
Molecular Weight: 163.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hexanamide, 2,6-diamino-4-fluoro- is a compound that belongs to the class of organic compounds known as alpha amino acid amides. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields. This compound is identified by its chemical formula C6H16N3OC_6H_{16}N_3O and has a molecular weight of approximately 146.21 g/mol. It is also recognized by its DrugBank Accession Number DB03988, indicating its relevance in pharmaceutical research.

Source

The compound can be synthesized through various methods, as detailed in scientific literature and patents. Its classification as an alpha amino acid amide places it within a broader category of organic compounds that include amino acids and their derivatives.

Classification
  • Type: Organic Compound
  • Class: Alpha Amino Acid Amides
  • Sub-class: Carboxylic Acids and Derivatives
  • Direct Parent: Alpha Amino Acid Amides
Synthesis Analysis

Methods

The synthesis of Hexanamide, 2,6-diamino-4-fluoro-, typically involves multi-step chemical reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product.

Technical Details

  1. Starting Materials: The synthesis may begin with 2,6-diamino-hexanoic acid as a precursor.
  2. Reagents: Common reagents include acyl chlorides or anhydrides to facilitate the formation of the amide bond.
  3. Conditions: Reactions are often carried out in organic solvents such as dichloromethane or dimethylformamide at varying temperatures to optimize yield.
Molecular Structure Analysis

Structure

Hexanamide, 2,6-diamino-4-fluoro- features a hexane backbone with amino groups at positions 2 and 6, a fluoro substituent at position 4, and an amide functional group. The structural formula can be represented as follows:

NH2 CH2 4C O NH2\text{NH}_2-\text{ CH}_2\text{ }_4-\text{C O NH}_2

Data

  • Molecular Formula: C6H16N3OC_6H_{16}N_3O
  • Molecular Weight: 146.21 g/mol
  • CAS Number: 15574-69-3
Chemical Reactions Analysis

Reactions

Hexanamide, 2,6-diamino-4-fluoro-, can undergo various chemical reactions typical of amides:

  1. Hydrolysis: In aqueous conditions, it can be hydrolyzed to yield the corresponding carboxylic acid and ammonia.
  2. Acylation: Reacting with acyl chlorides can lead to the formation of more complex derivatives.

Technical Details

The reaction mechanisms often involve nucleophilic attack by the amino groups on electrophilic centers in acyl chlorides or other reactive intermediates.

Mechanism of Action

Process

The mechanism of action for Hexanamide, 2,6-diamino-4-fluoro-, particularly in biological contexts, involves its interaction with specific receptors or enzymes. As an amino acid derivative, it may play roles in metabolic pathways or act as a substrate for enzymatic reactions.

Data

While specific data on its mechanism is limited, similar compounds often function through modulation of metabolic processes or inhibition of certain enzymatic activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols.

Chemical Properties

  • Boiling Point: Approximately 463 K
  • Melting Point: Not extensively documented but expected to be around room temperature.
  • Density: Specific density values are not readily available but can be inferred based on molecular weight.
Applications

Scientific Uses

Hexanamide, 2,6-diamino-4-fluoro-, has potential applications in:

  1. Pharmaceutical Research: As a candidate for drug development due to its structural properties.
  2. Biochemical Studies: Investigating metabolic pathways involving amino acids and their derivatives.
  3. Material Science: Exploring its use in synthesizing polymers or other materials with specific functional properties.
Introduction to 2,6-Diamino-4-Fluoro-Hexanamide in Targeted Cancer Therapeutics

Role of CYP1A1-Activated Prodrugs in Overcoming Chemoresistance

CYP1A1-activated prodrugs represent a strategic approach to circumvent chemoresistance in breast cancer by exploiting differential enzyme expression between malignant and healthy tissues. Cytochrome P450 1A1 (CYP1A1) is significantly overexpressed in tumors such as breast, lung, and digestive tract cancers but exhibits minimal activity in corresponding healthy tissues [2] [6]. This enzymatic disparity enables selective intratumoral bioactivation of prodrugs like 2,6-diamino-4-fluoro-hexanamide derivatives, minimizing off-target toxicity. The molecular mechanism involves CYP1A1-catalyzed oxidative N-dealkylation or hydroxylation, generating cytotoxic metabolites that disrupt essential cellular processes (e.g., microtubule dynamics or DNA integrity) exclusively within cancer cells [5] [6].

This targeting strategy addresses key limitations of conventional chemotherapeutics:

  • Enhanced Specificity: Prodrugs remain inert until metabolized by tumor-specific CYP1A1, reducing systemic exposure [6].
  • Overcoming Efflux-Mediated Resistance: Bypasses multidrug resistance (MDR) pumps since the inactive prodrug form is not a substrate for efflux transporters [3].
  • Modulation of Tumor Microenvironment: Depletes L-arginine via arginase pathways, indirectly impairing immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and enhancing T-cell activity [7] [8].

Table 1: Key CYP1A1-Activated Prodrug Classes and Their Mechanisms

Prodrug ClassBioactivation MechanismCytotoxic MetabolitePrimary Antitumor Action
Benzothiazoles (e.g., Phortress)Oxidative activation to electrophilic speciesDNA-reactive intermediatesDNA adduct formation, apoptosis
PAIB-SOs/PYRAIB-SOsN-Dealkylation via C-hydroxylationAntimitotic sulfonates (PIB-SOs)Microtubule disruption, G2/M arrest
AminoflavonesDemethylation and deaminationDNA-intercalating agentsDNA strand breaks, topoisomerase inhibition

Rationale for Structural Modification of Hexanamide Derivatives

The hexanamide scaffold, exemplified by Phortress (5F-203), was structurally optimized to enhance metabolic stability, solubility, and tumor-selective activation. Key modifications addressed critical pharmacodynamic and pharmacokinetic limitations:

  • Fluorine Substitution: Incorporation at the benzothiazole C5 position (forming 5F-203) blocked metabolic deactivation via cytochrome P450-mediated oxidation, a vulnerability observed in non-fluorinated analogs like DF 203. This modification increased plasma half-life and amplified DNA adduct formation in CYP1A1-expressing tumors [4] [10].
  • Lysine Amide Conjugation: The 2,6-diaminohexanamide moiety (e.g., in Phortress) improved aqueous solubility and facilitated prodrug design. This enabled intravenous administration while maintaining enzymatic hydrolysis to release the active benzothiazole amine [4] [10].
  • Alkyl Chain Engineering: In PAIB-SOs, elongation of the N-3 alkyl side chain (butyl to pentyl) enhanced metabolic stability against hepatic microsomes. For instance, CEU-938 (pentyl derivative) exhibited a 21.5-hour half-life in mice versus ≤6 hours for butyl analogs, prolonging tumoral exposure [2] [6].

Table 2: Impact of Structural Modifications on Hexanamide-Based Prodrugs

ModificationCompound ExamplePharmacological ImprovementBiological Consequence
C5-Fluorination5F-203 (Phortress)Resistance to CYP-mediated deactivation↑ DNA adducts in CYP1A1+ tumors (e.g., MCF7)
Lysyl-amide linkagePhortress↑ Water solubility; parenteral formulation viabilityEnables clinical IV dosing
N-3 Pentyl extensionCEU-938 (PAIB-SO)↑ Metabolic stability (t₁/₂: 21.5 h vs. ≤6 h for butyl)Sustained tumor growth inhibition in xenografts
Pyridinyl replacementPYRAIB-SOs↑ Solubility (625-fold via HCl salts)Enhanced bioavailability and dosing flexibility

Historical Development of Antimitotic Prodrugs: From Phortress to PAIB-SOs

The evolution of CYP1A1-activated prodrugs began with benzothiazoles like DF 203, discovered in 1995. Despite potent antitumor activity, its clinical potential was limited by rapid oxidative metabolism. This led to the development of 5F-203 (Phortress), a fluorinated derivative with enhanced metabolic stability and selective bioactivation via the AhR/CYP1A1 pathway. Phortress enters cells, binds the aryl hydrocarbon receptor (AhR), induces CYP1A1 transcription, and is metabolized to electrophilic species forming DNA adducts [4] [10]. However, Phase I trials revealed challenges with toxicity profiles, prompting research into alternative scaffolds [6] [10].

PAIB-SOs emerged as next-generation antimitotic prodrugs with a distinct mechanism. Unlike DNA-damaging benzothiazoles, PAIB-SOs like CEU-934 and CEU-938 undergo CYP1A1-mediated N-dealkylation to yield phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). These metabolites inhibit tubulin polymerization at the colchicine-binding site, arresting cells in G2/M phase without significant DNA damage [2] [6]. Advances include:

  • Pentyl Derivatives (CEU-934/938): Demonstrated 55–120 min microsomal half-lives and suppressed MCF7 xenograft growth equivalently to paclitaxel in vivo [2].
  • PYRAIB-SOs: Pyridinyl analogs with hydrochloride salts increased aqueous solubility >600-fold while maintaining submicromolar potency (IC₅₀: 0.03–3.3 μM) and >125-fold selectivity for CYP1A1-positive cells [6].

This progression highlights a strategic shift from DNA-targeting to antimitotic prodrugs, leveraging shared CYP1A1 bioactivation for tumor-selective cytotoxicity while diversifying therapeutic mechanisms to overcome resistance.

Properties

Product Name

Hexanamide, 2,6-diamino-4-fluoro-

IUPAC Name

2,6-diamino-4-fluorohexanamide

Molecular Formula

C6H14FN3O

Molecular Weight

163.19 g/mol

InChI

InChI=1S/C6H14FN3O/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H2,10,11)

InChI Key

VLENTJMBSBOGOI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CC(C(=O)N)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.